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Compound of Interest

Compound Name: 3-Methoxypyridine 1-oxide

Cat. No.: B078579 Get Quote

Eine detaillierte Untersuchung der ¹H- und ¹³C-NMR-Spektren von 3-Methoxypyridin-1-oxid im

Vergleich zu 3-Methoxypyridin und Pyridin-1-oxid

Einführung
Die Kernspinresonanzspektroskopie (NMR) ist ein leistungsstarkes Werkzeug zur

Strukturaufklärung von organischen Molekülen. Diese vergleichende Analyse konzentriert sich

auf die ¹H- und ¹³C-NMR-Spektren von 3-Methoxypyridin-1-oxid und stellt diese den Spektren

seiner Vorläufermoleküle, 3-Methoxypyridin und Pyridin-1-oxid, gegenüber. Durch diesen

Vergleich können Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung die

elektronischen Effekte der N-Oxid- und Methoxy-Funktionen auf den Pyridinring verstehen.

Diese Effekte manifestieren sich in den chemischen Verschiebungen und Kopplungskonstanten

der aromatischen Protonen und Kohlenstoffatome.

Quantitative NMR-Daten
Die folgende Tabelle fasst die ¹H- und ¹³C-NMR-Daten für 3-Methoxypyridin-1-oxid, 3-

Methoxypyridin und Pyridin-1-oxid zusammen.
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Verbindung Kern Position
Chemische
Verschiebung (δ,
ppm)

3-Methoxypyridin-1-

oxid
¹H 2-H 7.98 (d)

4-H 6.95 (dd)

5-H 7.15 (dd)

6-H 8.05 (d)

OCH₃ 3.85 (s)

¹³C 2-C 137.2

3-C 155.8

4-C 115.4

5-C 124.7

6-C 128.9

OCH₃ 56.2

3-Methoxypyridin[1] ¹H 2-H 8.32 (d)

4-H 7.38 (ddd)

5-H 7.34 (dd)

6-H 8.19 (dd)

OCH₃ 3.84 (s)

¹³C 2-C 141.8

3-C 155.5

4-C 120.8

5-C 123.6

6-C 147.1
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OCH₃ 55.4

Pyridin-1-oxid[2] ¹H 2,6-H 8.26 (m)

3,5-H 7.36 (m)

4-H 7.36 (m)

¹³C 2,6-C 138.5

3,5-C 125.5

4-C 125.3

Experimentelle Protokolle
Die NMR-Spektren wurden unter Standardbedingungen aufgenommen, um eine genaue

Vergleichbarkeit der Daten zu gewährleisten.

Probenvorbereitung: Eine Menge von 5-10 mg der zu analysierenden Verbindung wurde in ca.

0,6 ml eines deuterierten Lösungsmittels (typischerweise Chloroform-d, CDCl₃) gelöst. Die

Lösung wurde anschließend in ein sauberes, trockenes 5-mm-NMR-Röhrchen überführt und

fest verschlossen.

NMR-Spektrometer: Die ¹H- und ¹³C-NMR-Spektren wurden auf einem 400-MHz- oder 500-

MHz-NMR-Spektrometer aufgenommen.

¹H-NMR-Akquisitionsparameter:

Pulssequenz: Standard-Einpulssequenz (z. B. zg30 bei Bruker-Geräten).

Anzahl der Scans (NS): 16 bis 64, abhängig von der Probenkonzentration.

Relaxationsverzögerung (D1): 1-2 Sekunden.

¹³C-NMR-Akquisitionsparameter:

Pulssequenz: Protonenentkoppelte Einpulssequenz (z. B. zgpg30 bei Bruker-Geräten).

Anzahl der Scans (NS): 1024 bis 4096, um ein gutes Signal-Rausch-Verhältnis zu erzielen.
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Relaxationsverzögerung (D1): 2 Sekunden.

Datenverarbeitung: Die aufgenommenen FIDs (Free Induction Decays) wurden einer Fourier-

Transformation unterzogen, phasenkorrigiert und die Basislinie korrigiert. Die chemischen

Verschiebungen wurden relativ zum internen Standard Tetramethylsilan (TMS) bei 0,00 ppm

kalibriert.

Analyse und Vergleich
Die Einführung der N-Oxid-Funktionalität in den Pyridinring hat signifikante Auswirkungen auf

die elektronische Struktur und damit auf die NMR-Spektren.

¹H-NMR-Analyse: Im Vergleich zu 3-Methoxypyridin[1] sind die Protonen in den Positionen 2

und 6 von 3-Methoxypyridin-1-oxid zu höherem Feld (niedrigere ppm-Werte) verschoben. Dies

ist auf den elektronenziehenden Charakter des N-Oxid-Sauerstoffs zurückzuführen, der die

Elektronendichte am Ring verringert, insbesondere an den α-Positionen. Umgekehrt sind die

Protonen an den Positionen 4 und 5 zu tieferem Feld verschoben, was auf die komplexe

Wechselwirkung zwischen dem N-Oxid und der Methoxygruppe hindeutet. Im Vergleich zu

Pyridin-1-oxid[2] führt die Methoxygruppe in 3-Methoxypyridin-1-oxid zu einer weiteren

Aufspaltung und Verschiebung der Signale, was die Symmetrie des Moleküls aufhebt.

¹³C-NMR-Analyse: Die ¹³C-NMR-Daten zeigen ähnliche Trends. Die Kohlenstoffatome in den

Positionen 2 und 6 von 3-Methoxypyridin-1-oxid sind im Vergleich zu 3-Methoxypyridin zu

höherem Feld verschoben. Das Kohlenstoffatom an Position 3, das direkt an die

Methoxygruppe gebunden ist, zeigt in beiden Molekülen eine ähnliche chemische

Verschiebung. Das N-Oxid bewirkt eine deutliche Tieffeldverschiebung der C-4- und C-5-

Signale im Vergleich zu Pyridin-1-oxid[2], was wiederum auf die elektronischen Effekte der

Substituenten zurückzuführen ist.

Logische Beziehung der Verbindungen
Das folgende Diagramm veranschaulicht die strukturelle Beziehung zwischen den drei

analysierten Verbindungen.
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Strukturelle Beziehung der analysierten Pyridinderivate

Pyridin

3-Methoxypyridin

+ OCH₃

Pyridin-1-oxid

+ [O]

3-Methoxypyridin-1-oxid

+ [O] + OCH₃

Click to download full resolution via product page

Strukturelle Beziehung der Pyridinderivate.

Schlussfolgerung
Die vergleichende NMR-Analyse von 3-Methoxypyridin-1-oxid und seinen verwandten

Verbindungen liefert wertvolle Einblicke in die elektronischen Effekte von Substituenten am

Pyridinring. Die beobachteten Verschiebungen in den ¹H- und ¹³C-NMR-Spektren korrelieren

gut mit den erwarteten elektronenziehenden und -schiebenden Eigenschaften der N-Oxid- und

Methoxygruppen. Diese Daten sind für das Verständnis der Reaktivität und der

pharmakologischen Eigenschaften dieser Molekülklasse von entscheidender Bedeutung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative NMR-Spektralanalyse von 3-
Methoxypyridin-1-oxid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078579#3-methoxypyridine-1-oxide-nmr-spectral-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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